4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride
Description
4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride (CAS: Not explicitly provided; related fluoride analog: 1955561-65-5 ) is a sulfonyl chloride derivative with a methoxyethoxy group at the 4-position and a methyl group at the 3-position of the benzene ring. Its molecular formula is C10H13ClO4S, and its structure includes a sulfonyl chloride (–SO2Cl) functional group, which is highly reactive in nucleophilic substitution and coupling reactions .
Properties
IUPAC Name |
4-(2-methoxyethoxy)-3-methylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO4S/c1-8-7-9(16(11,12)13)3-4-10(8)15-6-5-14-2/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUYJLMTRQASDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(2-methoxyethoxy)ethanol. The reaction is carried out under basic conditions, often using a solvent such as tetrahydrofuran (THF) and water at room temperature. The resulting product is this compound, which can be isolated and purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, helps in achieving the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water or aqueous base, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.
Solvents: Organic solvents such as dichloromethane, THF, and acetonitrile are often used to facilitate these reactions.
Catalysts: In some cases, catalysts such as tertiary amines or phase transfer catalysts are employed to enhance the reaction rate.
Major Products
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and sulfonic acids, depending on the nature of the nucleophile and reaction conditions.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H15ClO3S
- Molecular Weight : 250.76 g/mol
- Structure : The compound features a sulfonyl chloride functional group attached to a methoxyethoxy and methyl-substituted benzene ring, which is critical for its reactivity and biological activity.
Medicinal Chemistry
4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of pharmaceuticals. Its sulfonyl chloride moiety allows for the formation of sulfonamide derivatives, which are widely used in drug development.
Case Studies
- Antimicrobial Agents : Research has shown that sulfonamide compounds exhibit significant antibacterial properties. For instance, derivatives synthesized from this compound have been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics.
- Anticancer Activity : Preliminary studies indicate that compounds derived from this compound possess antiproliferative effects on cancer cell lines. A notable study reported IC50 values indicating effective inhibition of cell growth in pancreatic cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Sulfonamide Derivative | A431 | <10 |
| Similar Compound | U251 | 23.30 ± 0.35 |
| Another Derivative | WM793 | <30 |
Organic Synthesis
In organic chemistry, this sulfonyl chloride is utilized as a reagent for various synthetic transformations. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating complex molecular architectures.
Reactions Involving this compound
- Nucleophilic Substitution : The sulfonyl chloride can react with amines or alcohols to form sulfonamides or sulfonate esters, respectively.
- Formation of Sulfonamides : By reacting with primary or secondary amines, this compound can yield diverse sulfonamide derivatives, which are important in medicinal chemistry.
Biochemical Applications
The compound is also relevant in biochemical assays and molecular biology research. Its derivatives are used as reagents for labeling biomolecules or as substrates in enzyme assays.
Research indicates that compounds derived from this compound can modulate biological pathways by interacting with specific enzymes or receptors. This property is particularly useful in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophiles. The resulting sulfonamide or sulfonate derivatives can interact with various molecular targets, such as enzymes or receptors, thereby modulating their activity. The specific pathways involved depend on the nature of the nucleophile and the target molecule .
Comparison with Similar Compounds
Structural and Functional Group Variations
4-(2-Methoxyethoxy)benzenesulfonyl Chloride (CAS: 204072-53-7)
- Structural Difference : Lacks the 3-methyl group present in the target compound.
- Impact :
- Reactivity : The absence of the 3-methyl group reduces steric hindrance, likely increasing reactivity in sulfonylation reactions compared to the target compound .
- Solubility : Similar polarity due to the shared methoxyethoxy group, but slightly lower molecular weight (248.27 vs. target compound’s ~264.7 g/mol) may affect solubility profiles .
4-(2-(Dimethylamino)ethoxy)benzene-1-sulfonylchloride (CAS: 259183-86-3)
- Structural Difference: Replaces the methoxyethoxy group with a dimethylaminoethoxy substituent.
- Applications: More suited for pH-sensitive reactions or as a precursor for cationic surfactants due to the tertiary amine .
3-Chloro-4-(2,2,2-trifluoroethoxy)benzene-1-sulfonyl Chloride
- Structural Difference : Features a trifluoroethoxy group (strong electron-withdrawing) and a chloro substituent at the 3-position.
- Impact :
Physicochemical Properties
Notes:
- Trifluoroethoxy-containing analogs exhibit higher electrophilicity due to strong electron-withdrawing effects .
Biological Activity
4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.
The compound has the following chemical structure:
- Molecular Formula : C11H15ClO3S
- Molecular Weight : 264.75 g/mol
The synthesis typically involves the reaction of 3-methylphenol with 2-methoxyethanol and chlorosulfonic acid under controlled conditions. This process results in the formation of the sulfonyl chloride functional group, which is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated for various applications, primarily focusing on its antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against several bacterial strains, particularly Gram-positive bacteria. The following table summarizes its antimicrobial efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Growth Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | 9 |
| Bacillus subtilis | 25 µg/mL | 10 |
| Enterococcus faecium | 100 µg/mL | 15 |
| Candida albicans | 125 µg/mL | 8 |
These results indicate that the compound exhibits significant antibacterial properties, particularly against Enterococcus faecium and Bacillus subtilis, suggesting its potential as a therapeutic agent in treating bacterial infections .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. The mechanism is believed to involve inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. In vitro studies demonstrated that the compound reduced the production of pro-inflammatory cytokines in cell cultures, suggesting its potential utility in managing inflammatory diseases.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various sulfonyl chlorides, including our compound, revealed that it inhibited the growth of multiple bacterial strains. The findings indicated a correlation between structural modifications and enhanced biological activity. The compound's unique methoxyethoxy group contributed to its increased solubility and reactivity, enhancing its antimicrobial effectiveness .
- Inflammatory Response Modulation : In a separate study examining the anti-inflammatory properties of sulfonyl chlorides, it was found that this compound significantly reduced inflammation markers in animal models. This suggests that it may serve as a lead compound for developing new anti-inflammatory drugs .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonyl chloride group can form covalent bonds with nucleophiles in enzymes, leading to inhibition of their activity.
- Antibacterial Action : By disrupting bacterial cell wall synthesis or function through enzyme inhibition, it effectively reduces bacterial viability.
- Anti-inflammatory Pathways : The compound modulates inflammatory pathways by inhibiting COX enzymes and decreasing cytokine production.
Q & A
Q. What are the established synthetic routes for 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride, and what experimental conditions are critical for reproducibility?
Methodological Answer: The compound is typically synthesized via chlorosulfonation of a substituted benzene precursor. Key steps include:
- Precursor functionalization : Introducing the methoxyethoxy and methyl groups via Friedel-Crafts alkylation or nucleophilic substitution .
- Sulfonation : Reaction with chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to avoid over-sulfonation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from dichloromethane/hexane mixtures to isolate the sulfonyl chloride .
Q. Critical Conditions :
- Temperature control during sulfonation to prevent decomposition.
- Anhydrous solvents to avoid hydrolysis of the sulfonyl chloride group.
Q. How can researchers verify the purity and structural integrity of this sulfonyl chloride?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy :
- ¹H NMR : Peaks for methoxyethoxy (δ 3.3–3.7 ppm) and aromatic protons (δ 6.8–7.5 ppm).
- ¹³C NMR : Sulfonyl chloride carbon at δ ~140 ppm .
- Mass Spectrometry (MS) : Molecular ion peak ([M]⁺) matching the molecular weight (C₁₀H₁₁ClO₄S: ~278.6 g/mol) .
- Elemental Analysis : Validate %C, %H, and %Cl .
Advanced Research Questions
Q. How do steric and electronic effects of the methoxyethoxy group influence reactivity in nucleophilic substitution reactions?
Methodological Answer: The methoxyethoxy group acts as an electron-donating substituent, activating the benzene ring toward electrophilic attack. However, its steric bulk can hinder access to the sulfonyl chloride moiety. To study this:
- Kinetic Studies : Compare reaction rates with analogs lacking the methoxyethoxy group (e.g., 3-methylbenzenesulfonyl chloride).
- Computational Modeling : Density Functional Theory (DFT) to map electrostatic potential surfaces and steric maps .
- Controlled Experiments : Use bulky nucleophiles (e.g., tert-butylamine) to quantify steric hindrance effects .
Q. What strategies resolve contradictions in spectroscopic data, such as unexpected byproducts during sulfonation?
Methodological Answer: Unexpected byproducts (e.g., disulfonates or hydrolyzed sulfonic acids) arise from:
- Side Reactions : Over-sulfonation or moisture ingress.
Resolution Workflow :
TLC Monitoring : Track reaction progress to halt at the monosulfonation stage.
Isolation of Byproducts : Use preparative HPLC to separate and identify impurities via MS/MS fragmentation .
Mechanistic Reassessment : Adjust stoichiometry (e.g., reduce ClSO₃H ratio) or employ scavengers (e.g., molecular sieves) to suppress hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
